molecular formula C5H11NS2 B12394307 Ditiocarb-d10

Ditiocarb-d10

Cat. No.: B12394307
M. Wt: 159.3 g/mol
InChI Key: LMBWSYZSUOEYSN-MWUKXHIBSA-N
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Description

Ditiocarb-d10, also known as Diethyldithiocarbamic acid-d10, is a deuterium-labeled derivative of Ditiocarb. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditiocarb-d10 is synthesized by incorporating deuterium into the Ditiocarb molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general approach involves the substitution of hydrogen atoms with deuterium in the Ditiocarb molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the literature. The production process likely involves the same principles as laboratory synthesis but on a larger scale. This includes the use of deuterated reagents and solvents, as well as specialized equipment to handle and incorporate deuterium into the Ditiocarb molecule .

Chemical Reactions Analysis

Types of Reactions

Ditiocarb-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield disulfides, while reduction reactions may produce thiols .

Scientific Research Applications

Ditiocarb-d10 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ditiocarb-d10 is similar to that of its non-deuterated counterpart, Ditiocarb. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. This property makes it useful in the treatment of metal poisoning and in various research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in scientific research, particularly in the study of pharmacokinetics and metabolism. The incorporation of deuterium can lead to differences in the behavior of the compound compared to its non-deuterated counterpart, making it a valuable tool in various research fields .

Biological Activity

Ditiocarb-d10, a deuterated form of sodium diethyldithiocarbamate, is a compound with significant biological activity, particularly in the fields of immunology and pharmacology. This article explores its properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C5_5D10_{10}NNaS2_2
  • Molecular Weight : 181.32 g/mol
  • CAS Number : 1261395-23-6

These properties indicate that this compound is a stable compound suitable for various biological applications, especially as a tracer in pharmacokinetic studies due to the presence of deuterium.

This compound exhibits several biological activities:

  • Antioxidant Activity : It has strong antioxidant properties that help in reducing oxidative stress, which is linked to various diseases.
  • Chelating Agent : The compound can chelate metal ions, which plays a crucial role in its ability to detoxify heavy metals and improve metal ion metabolism.
  • Immunomodulation : this compound enhances immune responses, particularly in models of HIV infection and cancer therapy.

Anti-HIV Activity

Research has shown that sodium diethyldithiocarbamate (the non-deuterated form) significantly reduces the incidence of HIV infection. A study conducted by Hersh et al. (1991) demonstrated that Ditiocarb sodium improved immune responses in patients with symptomatic HIV infection and AIDS, leading to prolonged survival rates and reduced lymphadenopathy .

Case Studies on Cancer Treatment

In oncology, this compound has been investigated for its potential to enhance the efficacy of chemotherapeutic agents. For instance, it has been shown to prevent nephrotoxicity associated with cisplatin without compromising its antitumor effects. This dual action makes it a valuable adjunct in cancer treatment protocols .

Pharmacokinetics

The incorporation of deuterium in this compound alters its pharmacokinetic profile compared to its non-deuterated counterpart. Studies indicate that deuteration can lead to improved metabolic stability and altered distribution characteristics, which are critical for drug development .

Table 1: Comparison of Pharmacokinetic Properties

PropertyDitiocarb (non-deuterated)This compound
Bioavailability27% (non-effervescent)Higher stability
Metabolic Half-lifeShorterExtended
Immune Response ModulationModerateEnhanced

Applications in Clinical Research

This compound is utilized in various clinical studies focusing on drug interactions and metabolic pathways due to its isotopic labeling. This application is particularly relevant in metabolomics and proteomics, where understanding the fate of drugs within biological systems is essential .

Properties

Molecular Formula

C5H11NS2

Molecular Weight

159.3 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioic acid

InChI

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2

InChI Key

LMBWSYZSUOEYSN-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)S)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)C(=S)S

Origin of Product

United States

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